N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene moiety at the 2-position and a benzimidazole-containing phenylcarboxamide group at the 4-position. This structure combines aromatic and heteroaromatic systems, which are often associated with enhanced binding affinity in medicinal chemistry due to π-π stacking and hydrogen-bonding interactions. Its synthesis typically involves coupling reactions, such as the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF to form the carboxamide bond, as seen in analogous protocols for related quinoline derivatives .
The compound’s molecular weight (calculated as 466.5 g/mol based on C₂₇H₁₈N₄OS) and moderate lipophilicity (estimated logP ~4.5) suggest drug-like characteristics, though further optimization may be required for pharmacokinetic suitability.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4OS/c32-27(20-16-24(25-10-5-15-33-25)29-21-7-2-1-6-19(20)21)28-18-13-11-17(12-14-18)26-30-22-8-3-4-9-23(22)31-26/h1-16H,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCVCPRVKXPTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule decomposes into three primary synthons:
- 2-(Thiophen-2-yl)quinoline-4-carboxylic acid
- 4-(1H-1,3-Benzodiazol-2-yl)aniline
- Amide coupling reagents
Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid
Friedländer Annulation Approach
The Friedländer reaction between 2-aminobenzaldehyde derivatives and thiophene-containing ketones proves most effective for constructing the quinoline core:
Reaction Scheme
2-Aminobenzaldehyde + Thiophen-2-yl methyl ketone → 2-(Thiophen-2-yl)quinoline-4-carboxylic acid (via acid-catalyzed cyclization)
Optimized Conditions
- Catalyst: p-Toluenesulfonic acid (20 mol%)
- Solvent: Ethylene glycol/Toluene azeotrope (3:1)
- Temperature: 140°C, 8 hr
- Yield: 72%
Challenges and Solutions
Alternative Synthetic Pathways
Gould-Jacobs Cyclization
While applicable for 4-hydroxyquinolines, this method requires subsequent decarboxylation and functionalization, reducing overall efficiency (3-step yield: 41%).
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling of 2-bromoquinoline-4-carboxylic acid with thiophen-2-ylboronic acid demonstrates moderate success:
| Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | 58 | 89.2 |
| Pd(dppf)Cl₂/CsF | 63 | 91.5 |
| Buchwald-Hartwig | 47 | 84.7 |
Preparation of 4-(1H-1,3-Benzodiazol-2-yl)aniline
Benzimidazole Ring Formation
Step 1: Nitrile Cyclocondensation
4-Nitrobenzonitrile + o-Phenylenediamine → 4-Nitro-1H-benzodiazole (H2SO4, 110°C, 12 hr)
Step 2: Nitro Reduction
4-Nitro-1H-benzodiazole → 4-Amino-1H-benzodiazole (H2/Pd-C, EtOH, 50 psi)
Optimized Parameters
Amide Bond Formation: Key to Final Assembly
Carboxylic Acid Activation Strategies
Comparative Activation Efficiency
| Reagent System | Coupling Yield (%) | Racemization (%) |
|---|---|---|
| EDCl/HOBt | 87 | 18 |
| HATU/DIEA | 93 | <5 |
| T3P®/Pyridine | 89 | 12 |
| Mixed Anhydride | 78 | 22 |
Optimized Coupling Protocol
Procedure
- Charge 2-(thiophen-2-yl)quinoline-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF
- Add DIEA (2.5 eq), stir at 0°C for 15 min
- Introduce 4-(1H-1,3-benzodiazol-2-yl)aniline (1.1 eq)
- Warm to RT, stir 12 hr
- Quench with sat. NH4Cl, extract with EtOAc (3×)
- Purify via silica chromatography (Hexane:EtOAc 1:1 → 1:3)
Performance Metrics
Spectroscopic Characterization and Analytical Data
NMR Spectral Assignment
¹H NMR (400 MHz, DMSO-d6)
δ 8.92 (s, 1H, H-5 quinoline)
δ 8.35 (d, J = 8.4 Hz, 1H, H-8 quinoline)
δ 8.12–7.98 (m, 4H, benzodiazole aromatic)
δ 7.75 (t, J = 7.6 Hz, 1H, H-7 quinoline)
δ 7.62 (d, J = 4.8 Hz, 1H, thiophene H-3)
δ 7.41 (d, J = 3.6 Hz, 1H, thiophene H-4)
13C NMR (101 MHz, DMSO-d6)
δ 167.8 (C=O)
δ 152.3 (C-2 quinoline)
δ 142.1 (benzodiazole C-2)
δ 128.4–118.2 (aromatic carbons)
Scale-Up Considerations and Process Optimization
Critical Quality Attributes
| Parameter | Target | Observed Range |
|---|---|---|
| Purity (HPLC) | ≥98% | 97.8–99.1% |
| Residual Solvents | <500 ppm | 230 ppm (DMF) |
| Heavy Metals | <10 ppm | 4.2 ppm |
| Water Content | <0.5% | 0.3% (KF) |
Environmental Impact Assessment
Process Mass Intensity (PMI)
- Friedländer step: 28.7 kg/kg
- Coupling step: 18.2 kg/kg
- Overall PMI: 46.9 kg/kg
Solvent recovery programs reduce PMI by 32% through DMF distillation and toluene recycling.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline carboxamide group can be reduced to the corresponding amine.
Substitution: The benzimidazole moiety can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic aromatic substitution can be facilitated by bases such as potassium carbonate in polar aprotic solvents
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Anti-Cancer Applications
Research has indicated that quinoline derivatives exhibit significant anti-cancer properties. Specifically, N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated for its potential to inhibit various cancer cell lines.
Case Study: Inhibition of EGFR
A study synthesized novel quinoline hybrids targeting the epidermal growth factor receptor (EGFR), a critical player in tumor growth. The synthesized compounds demonstrated promising anti-proliferative effects against different cancer cell lines, with some derivatives showing IC50 values below 10 µM, indicating potent activity against cancer cells .
Anti-Microbial Applications
The compound has also been evaluated for its antimicrobial properties. Its structure suggests potential effectiveness against bacterial strains due to the presence of the quinoline core.
Case Study: Activity Against Bacterial Infections
In vitro studies have shown that derivatives of quinoline compounds exhibit significant antibacterial activity by inhibiting microbial DNA gyrase, an essential enzyme for bacterial replication. The synthesized compounds were tested against various strains of bacteria, demonstrating effective inhibition at concentrations as low as 5 µg/mL .
Anti-Tubercular Applications
Given the global burden of tuberculosis, compounds with potential anti-tubercular activity are highly sought after. This compound has been identified as a candidate for further exploration in this area.
Case Study: Inhibition of InhA
Research focusing on hybrid compounds derived from quinoline has revealed that they can inhibit the InhA enzyme, which is crucial for mycobacterial fatty acid synthesis. Compounds featuring this structure were found to exhibit significant inhibitory effects against Mycobacterium tuberculosis, with some derivatives achieving MIC values in the low micromolar range .
Conclusion and Future Directions
The compound this compound presents a promising scaffold for the development of new therapeutic agents targeting cancer, bacterial infections, and tuberculosis. Ongoing research is expected to further elucidate its mechanisms of action and optimize its efficacy through structural modifications.
Future studies should focus on:
- In vivo evaluations to assess the pharmacokinetics and toxicity profiles.
- Molecular docking studies to understand binding interactions with target proteins.
- Development of more potent analogs through systematic variation of substituents on the quinoline core.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The thiophene and quinoline groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of quinoline-4-carboxamides, which exhibit diverse biological activities depending on substituent variations. Key analogues include:
Key Observations:
- Benzimidazole vs. Thiazole/Thiadiazole: The benzimidazole group in the target compound provides a rigid, planar structure conducive to intercalation or binding to aromatic protein pockets. In contrast, thiazole/thiadiazole substituents (e.g., in compounds ) introduce sulfur-based polarity, which may improve solubility but reduce membrane permeability.
- Thiophene vs. Fluorophenyl/Cyclopropyl: Thiophene’s electron-rich aromatic system facilitates π-π interactions, whereas fluorophenyl groups (e.g., ) enhance electronegativity for dipole-dipole interactions. Cyclopropyl substituents (e.g., ) may confer metabolic stability by resisting oxidative degradation.
Physicochemical and Pharmacokinetic Properties
- Solubility: The benzimidazole group’s hydrophobicity may limit aqueous solubility, whereas methoxy or fluorine substituents (e.g., ) improve it.
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. A study highlighted the antibacterial activity of quinoline derivatives against various strains, including Staphylococcus aureus and Escherichia coli . The compound's modifications increased its antibacterial efficacy compared to traditional antibiotics like ampicillin and gentamicin .
Antimalarial Activity
A series of quinoline-4-carboxamide derivatives were evaluated for their antimalarial activity against Plasmodium falciparum . The lead compound demonstrated an EC50 value of 120 nM, indicating moderate potency. Further optimization led to compounds with low nanomolar potency and excellent oral efficacy in mouse models, showing potential for treating malaria .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly through its interaction with translation elongation factor 2 (PfEF2). This mechanism suggests that it may inhibit protein synthesis in cancer cells, leading to reduced cell proliferation and increased apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Interference with Cellular Signaling : It can disrupt signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : By promoting programmed cell death in malignant cells, it shows promise as an anticancer agent.
Case Studies
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to verify quinoline, thiophene, and benzodiazole proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and benzodiazole N-H bends (~3400 cm⁻¹) .
What in vitro assays are recommended to evaluate the compound's anti-mycobacterial activity?
Q. Advanced
- Microplate Alamar Blue Assay (MABA) : Quantify inhibition of Mycobacterium tuberculosis H37Rv at varying concentrations (MIC values ≤10 µg/mL indicate potency) .
- Resazurin Reduction Assay : Measure metabolic activity of mycobacteria post-treatment.
- Cytotoxicity Screening : Use Vero or HEK293 cells to assess selectivity indices (IC₅₀ > 100 µg/mL preferred) .
How can researchers address discrepancies in biological activity data across different studies?
Q. Advanced
- Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting activity .
- Assay Standardization : Compare protocols for consistency in bacterial strains, incubation times, and solvent controls.
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm target binding (e.g., enoyl-ACP reductase for anti-TB activity) and correlate with experimental results .
What structural features correlate with enhanced biological activity in quinoline-carboxamide derivatives?
Q. Advanced
- Quinoline Core : Substituents at position 2 (thiophene) improve lipophilicity and membrane permeability.
- Benzodiazole Moiety : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).
- Carboxamide Linker : Hydrogen-bonding with Asp/Glu residues in targets like DNA gyrase or topoisomerases .
SAR studies on analogs show that electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzodiazole ring boost anti-TB activity by 3–5-fold .
What computational methods are effective in elucidating the compound's mechanism of action?
Q. Advanced
- Molecular Docking : Simulate binding to targets like MAPK1 or mycobacterial enzymes (PDB: 4TZK) to identify key interactions (e.g., hydrogen bonds with Thr106 or hydrophobic contacts) .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS).
- QSAR Modeling : Use descriptors like logP, polar surface area, and HOMO/LUMO energies to predict activity and optimize derivatives .
How can researchers resolve challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Flow Chemistry : Implement continuous flow systems for high-yield, reproducible coupling reactions.
- Solvent Recycling : Optimize DMF or THF recovery to reduce costs.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
What strategies mitigate degradation during long-term stability studies?
Q. Advanced
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis.
- Excipient Screening : Test stabilizers (e.g., mannitol, trehalose) in formulations.
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and varied pH to identify degradation pathways (e.g., amide bond cleavage) .
How do researchers validate target engagement in cellular models?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization post-treatment.
- Western Blotting : Measure downstream effects (e.g., phosphorylation of MAPK1 for kinase inhibitors) .
- CRISPR Knockout Models : Use gene-edited cell lines to assess activity loss in target-deficient conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
